molecular formula C16H13ClN2O3 B3055749 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline CAS No. 666731-22-2

4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline

Cat. No.: B3055749
CAS No.: 666731-22-2
M. Wt: 316.74 g/mol
InChI Key: FNIKBXUMRCVQCB-UHFFFAOYSA-N
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Description

4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyridyl group and two methoxy groups attached to the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3-pyridyl alcohol and 6,7-dimethoxyquinoline.

    Formation of Pyridyl Ether: The 6-chloro-3-pyridyl alcohol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with 6,7-dimethoxyquinoline to form the pyridyl ether linkage.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.

    Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyridyl derivatives.

Scientific Research Applications

4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its structural similarity to other quinoline-based antimalarials.

    Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro-substituted pyridyl group and the methoxy groups on the quinoline ring contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent that also contains a quinoline ring.

    Quinine: Another antimalarial compound with a quinoline core.

Uniqueness

4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is unique due to the presence of both a chloro-substituted pyridyl group and two methoxy groups on the quinoline ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)oxy-6,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIKBXUMRCVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630334
Record name 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666731-22-2
Record name 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-hydroxypyridine (100 mg), 4-chloro-6,7-dimethoxyquinoline (861 mg), and 4-dimethylaminopyridine (283 mg) were suspended in o-dichlorobenzene (5 ml), and the suspension was stirred at 140° C. for 2 hr. The reaction solution was cooled to room temperature, water was then added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give the title compound (164 mg, yield 67%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
861 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
283 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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